molecular formula C14H19ClN2 B13706910 2-Amino-5,8-dimethyl-3-propylquinoline hydrochloride CAS No. 1170435-03-6

2-Amino-5,8-dimethyl-3-propylquinoline hydrochloride

Cat. No.: B13706910
CAS No.: 1170435-03-6
M. Wt: 250.77 g/mol
InChI Key: WEUXCMLJUATUSY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Amino-5,8-dimethyl-3-propylquinoline hydrochloride involves several steps. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the amino, methyl, and propyl groups. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

2-Amino-5,8-dimethyl-3-propylquinoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium hydroxide or ammonia.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Amino-5,8-dimethyl-3-propylquinoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is utilized in studies involving protein interactions and enzyme activity.

    Medicine: Research on this compound includes its potential use in drug development and therapeutic applications.

    Industry: It is employed in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-Amino-5,8-dimethyl-3-propylquinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved in these interactions are complex and depend on the specific biological context .

Comparison with Similar Compounds

2-Amino-5,8-dimethyl-3-propylquinoline hydrochloride can be compared with other similar compounds, such as:

    2-Amino-3-methylquinoline: This compound has a similar quinoline core but lacks the propyl and additional methyl groups.

    5,8-Dimethylquinoline: This compound lacks the amino and propyl groups, making it less versatile in certain applications.

    3-Propylquinoline: This compound lacks the amino and methyl groups, which can affect its reactivity and applications.

The unique combination of functional groups in this compound makes it particularly useful in various research and industrial applications .

Properties

CAS No.

1170435-03-6

Molecular Formula

C14H19ClN2

Molecular Weight

250.77 g/mol

IUPAC Name

5,8-dimethyl-3-propylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C14H18N2.ClH/c1-4-5-11-8-12-9(2)6-7-10(3)13(12)16-14(11)15;/h6-8H,4-5H2,1-3H3,(H2,15,16);1H

InChI Key

WEUXCMLJUATUSY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=CC(=C2N=C1N)C)C.Cl

Origin of Product

United States

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